molecular formula C9H9N3OS B13096477 2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

Cat. No.: B13096477
M. Wt: 207.25 g/mol
InChI Key: SZYHIPZBPGCASX-UHFFFAOYSA-N
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Description

2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a pyridine ring and a thioether linkage further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(pyridin-3-ylmethyl)thiosemicarbazide with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyridin-2-ylmethyl)thio-1,3,4-oxadiazole
  • 2-Methyl-5-(pyridin-4-ylmethyl)thio-1,3,4-oxadiazole
  • 2-Methyl-5-(pyridin-3-ylmethyl)thio-1,2,4-triazole

Uniqueness

2-Methyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is unique due to the specific positioning of the pyridine ring and the thioether linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-methyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H9N3OS/c1-7-11-12-9(13-7)14-6-8-3-2-4-10-5-8/h2-5H,6H2,1H3

InChI Key

SZYHIPZBPGCASX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)SCC2=CN=CC=C2

Origin of Product

United States

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